

# Introduction: A Multifunctional Building Block in Modern Chemistry

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid

Cat. No.: B1440515

[Get Quote](#)

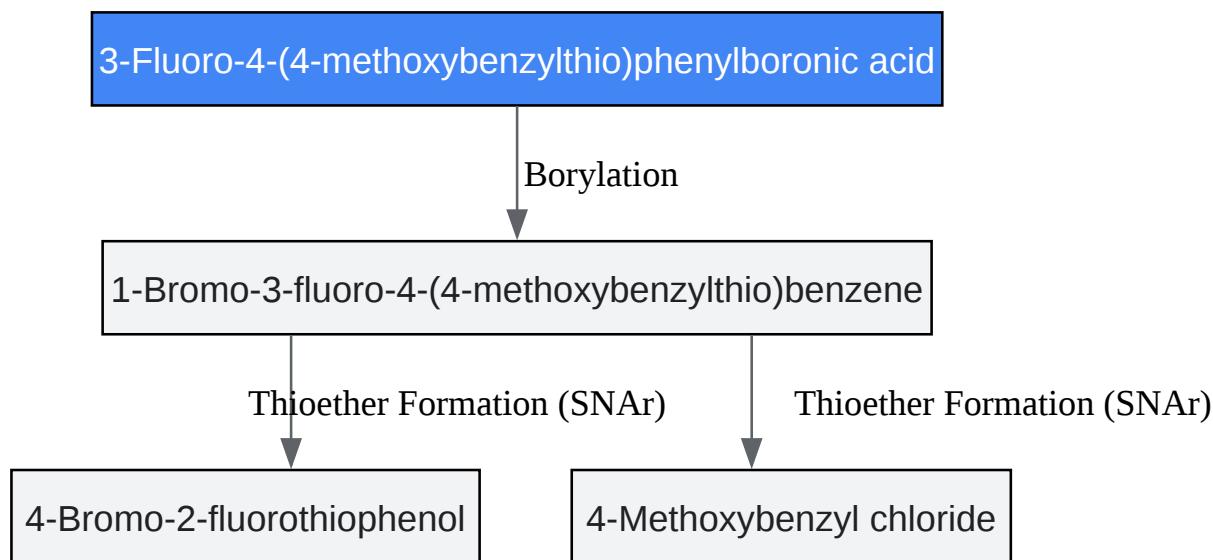
**3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid** is a specialized chemical reagent designed for advanced applications in organic synthesis, particularly within the fields of medicinal chemistry and materials science. Its structure is distinguished by the strategic placement of four key functional groups on a phenyl ring: a boronic acid, a fluorine atom, a thioether linkage, and a 4-methoxybenzyl (PMB) group. This combination makes it a highly versatile building block, enabling chemists to introduce a complex fragment in a single step, primarily through transition metal-catalyzed cross-coupling reactions.

The boronic acid moiety serves as the primary reactive site for palladium-catalyzed Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation. The fluorine atom significantly modulates the electronic properties of the aromatic ring and can enhance the metabolic stability and binding affinity of resulting drug candidates.<sup>[1][2][3]</sup> The thioether linkage provides structural flexibility and a potential site for further chemical modification, while the 4-methoxybenzyl group is a well-recognized structural motif in pharmacologically active molecules. This guide offers a detailed examination of the properties, synthesis, reactivity, and applications of this compound for researchers and professionals in drug development.

## Physicochemical and Structural Properties

The fundamental properties of **3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid** are summarized below. While empirical data such as melting point and solubility are not widely

published, its identity is confirmed by its molecular formula and weight.


| Property          | Value                                                           | Source                             |
|-------------------|-----------------------------------------------------------------|------------------------------------|
| CAS Number        | 1072946-13-4                                                    | <a href="#">[4]</a>                |
| Molecular Formula | C <sub>14</sub> H <sub>14</sub> BFO <sub>3</sub> S              | <a href="#">[4]</a>                |
| Molecular Weight  | 292.1 g/mol                                                     | <a href="#">[4]</a>                |
| Appearance        | (Expected) White to off-white solid                             | General knowledge of boronic acids |
| Solubility        | (Expected) Soluble in organic solvents like methanol, THF, DMSO | General knowledge of boronic acids |

## Synthesis and Characterization

While specific, peer-reviewed synthesis protocols for **3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid** are not readily available in the literature, a plausible and logical synthetic route can be designed based on established organometallic methodologies.[\[5\]](#)[\[6\]](#)

## Proposed Retrosynthetic Analysis

A logical disconnection approach suggests that the boronic acid can be installed last via borylation of a suitable aryl halide precursor. The thioether bond can be formed prior to this step through a nucleophilic substitution reaction.



[Click to download full resolution via product page](#)

Caption: Retrosynthetic analysis for the target compound.

## Experimental Protocol: A Generalized Synthetic Pathway

The following protocol is a generalized, field-proven methodology for the synthesis of functionalized arylboronic acids and is proposed for the preparation of the title compound.

### Step 1: Synthesis of 1-Bromo-3-fluoro-4-(4-methoxybenzylthio)benzene (Thioether Formation)

- **Reagents & Setup:** To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 4-bromo-2-fluorothiophenol (1.0 eq), a suitable base such as potassium carbonate (1.5 eq), and anhydrous dimethylformamide (DMF).
- **Nucleophilic Substitution:** Stir the mixture at room temperature for 15 minutes. Add 4-methoxybenzyl chloride (1.1 eq) dropwise to the solution.
- **Reaction & Workup:** Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring by TLC. Upon completion, cool the mixture to room temperature, pour it into water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

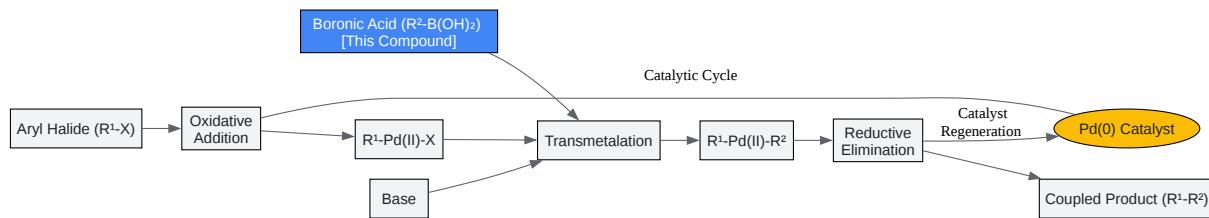
- Purification: Purify the crude product by flash column chromatography on silica gel to yield the thioether precursor.

#### Step 2: Synthesis of **3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid** (Borylation)

- Reagents & Setup: Dissolve the aryl bromide precursor (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, argon-flushed flask. Cool the solution to -78°C in a dry ice/acetone bath.
- Lithium-Halogen Exchange: Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature at -78°C. Stir the resulting mixture for 1 hour at this temperature.
- Borylation: Add triisopropyl borate (1.2 eq) dropwise to the solution, ensuring the temperature remains below -70°C.
- Hydrolysis & Workup: After stirring for an additional 2 hours at -78°C, allow the reaction to warm slowly to room temperature. Quench the reaction by adding 1 M hydrochloric acid (HCl) and stir vigorously for 1 hour. Extract the product with ethyl acetate.
- Purification & Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or by performing an acid-base extraction to isolate the boronic acid.

## Characterization

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both phenyl rings, the methylene protons of the benzyl group (a singlet around 4.0-4.2 ppm), and the methoxy group protons (a singlet around 3.8 ppm). The protons on the fluorinated ring will exhibit splitting patterns due to fluorine-proton coupling.
- <sup>13</sup>C NMR Spectroscopy: The carbon spectrum will show distinct signals for all 14 carbons. The carbon atom bonded to fluorine will appear as a doublet due to carbon-fluorine coupling. The carbon atom bonded to the boron atom often shows a broad or sometimes undetectable signal.


- Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the exact mass of the compound, corresponding to the molecular formula  $C_{14}H_{14}BF_3S$ .

## Chemical Reactivity and Applications in Drug Development

The utility of this reagent stems from the combined influence of its functional groups, making it a powerful tool for introducing specific pharmacophores and modulating molecular properties.

## The Role of the Boronic Acid: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions. [7][8] This reaction allows for the formation of a C-C bond between the boronic acid-bearing carbon and an  $sp^2$ -hybridized carbon of an aryl or vinyl halide/triflate.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

This reaction is fundamental in drug discovery for synthesizing complex biaryl structures, which are common motifs in kinase inhibitors and other targeted therapies.

## The Influence of the Fluorine Atom

The strategic placement of a fluorine atom is a widely used tactic in modern medicinal chemistry.[\[1\]](#)[\[9\]](#)[\[10\]](#)

- Metabolic Stability: Fluorine can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the half-life of a drug.[\[9\]](#)
- Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.[\[2\]](#)[\[10\]](#)
- Lipophilicity and Permeability: Fluorine substitution increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[\[3\]](#)

## The Thioether and Methoxybenzyl Moieties

The thioether linkage introduces a flexible, sulfur-containing spacer. While stable under many reaction conditions, it can be selectively oxidized to a sulfoxide or sulfone if desired, providing another layer of chemical diversity. The 4-methoxybenzyl group is a common structural feature in biologically active compounds and contributes to the overall steric and electronic profile of the molecule, influencing how it fits into a target's binding pocket.

## Safety and Handling

As with all boronic acids, **3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid** should be handled with appropriate care in a laboratory setting.

- Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Boronic acids are generally considered irritants.
- Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
- Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

This compound is intended for research use only and is not for diagnostic or therapeutic use.[\[4\]](#)

## Conclusion

**3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid** is a sophisticated and valuable building block for synthetic and medicinal chemists. Its pre-installed combination of a reactive boronic acid handle, a property-modulating fluorine atom, and a thioether-linked benzyl group allows for the efficient construction of complex molecular architectures. By leveraging its role in powerful cross-coupling reactions, researchers can accelerate the synthesis of novel compounds for drug discovery and materials science, capitalizing on the well-established benefits of fluorination and biaryl motifs in designing next-generation therapeutics.

## References

- Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Patel, K., & Kumari, P. (2023). Fluorine in drug discovery: Role, design and case studies. *International Journal of Pharmacy and Pharmaceutical Science*, 15(10), 1-9.
- Supporting Information - Theranostics. (n.d.). Theranostics.
- Prakash, G. K. S., & Yudin, A. K. (2014). Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
- Liebeskind, L. S., & Srogl, J. (2002). Heteroaromatic Thioether–Boronic Acid Cross-Coupling under Neutral Reaction Conditions. *Organic Letters*, 4(6), 979–981.
- Liebeskind, L. S., & Srogl, J. (2000). Heteroaromatic Thioether–Boronic Acid Cross-Coupling under Neutral Reaction Conditions. *Journal of the American Chemical Society*, 122(45), 11260-11261.
- 3-Fluoro-4-methoxyphenylboronic acid ≥95. (n.d.). Sigma-Aldrich.
- Ni, Y., & Zhu, W. (2012). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). *Chemical Reviews*, 112(6), 3359-3406.
- Supplementary Material - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
- 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid.** (n.d.). Santa Cruz Biotechnology.
- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). *Molecules*, 26(16), 4991.
- 3-Fluoro-4-methoxyphenylboronic acid (C007B-158705). (n.d.). Cenmed Enterprises.
- Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. (2019). *Biochemistry*, 58(1), 1-10.
- Thioether Formation. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable.

- Connecting the dynamics and reactivity of arylboronic acids to emergent and stimulus-responsive material properties. (2020).
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (2014). U.S.
- [3-Fluoro-5-(4-methoxybutoxy)phenyl]boronic acid. (n.d.). PubChem.
- (3-Fluoro-4-methoxyphenyl)methylboronic acid. (n.d.). PubChem.
- (3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses.
- 958454-09-6|(3-Fluoro-4-((methylthio)methoxy)phenyl)boronic acid. (n.d.). BLDpharm.
- Phenylboronic acid(98-80-6) 1H NMR spectrum. (n.d.). ChemicalBook.
- 3-Fluorophenylboronic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
- 3-Fluoro-4-(methoxycarbonyl)phenylboronic Acid. (n.d.). TCI Chemicals.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [nbinno.com](http://nbinno.com) [nbinno.com]
- 2. [pharmacyjournal.org](http://pharmacyjournal.org) [pharmacyjournal.org]
- 3. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 4. [scbt.com](http://scbt.com) [scbt.com]
- 5. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 3-Fluoro-4-methoxyphenylboronic acid = 95 149507-26-6 [[sigmaaldrich.com](http://sigmaaldrich.com)]
- 8. [cenmed.com](http://cenmed.com) [cenmed.com]
- 9. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- 10. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: A Multifunctional Building Block in Modern Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1440515#3-fluoro-4-4-methoxybenzylthio-phenylboronic-acid-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)